molecular formula C4H8F2O3S B6159696 2,2-difluoro-3-methanesulfonylpropan-1-ol CAS No. 2229420-65-7

2,2-difluoro-3-methanesulfonylpropan-1-ol

Cat. No.: B6159696
CAS No.: 2229420-65-7
M. Wt: 174.2
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Description

2,2-difluoro-3-methanesulfonylpropan-1-ol is a versatile chemical compound with the molecular formula C4H8F2O3S and a molecular weight of 174.2 g/mol. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2-difluoro-3-methanesulfonylpropan-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of fluorinated reagents and sulfonylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes . Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,2-difluoro-3-methanesulfonylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions

Scientific Research Applications

2,2-difluoro-3-methanesulfonylpropan-1-ol is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The mechanism of action of 2,2-difluoro-3-methanesulfonylpropan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity, affecting various biochemical pathways .

Comparison with Similar Compounds

2,2-difluoro-3-methanesulfonylpropan-1-ol can be compared with other similar compounds, such as:

    2,2-difluoropropane-1,3-diol: This compound has similar fluorinated properties but lacks the sulfonyl group, making it less versatile in certain applications.

    2,2-difluoro-2-(fluorosulfonyl)acetate: This compound has a similar sulfonyl group but differs in its overall structure and reactivity, leading to different applications and properties

Properties

CAS No.

2229420-65-7

Molecular Formula

C4H8F2O3S

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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